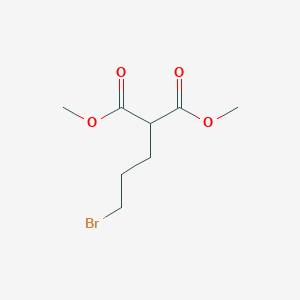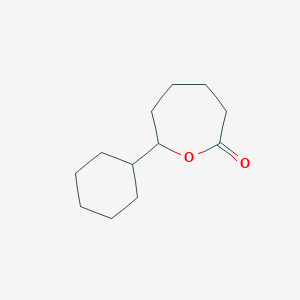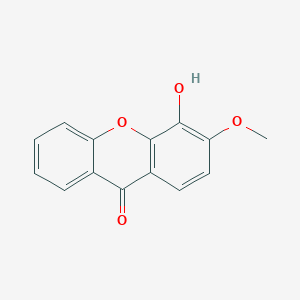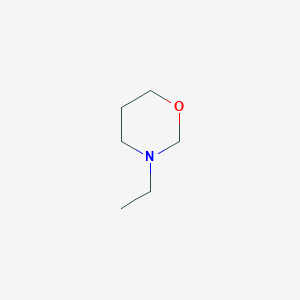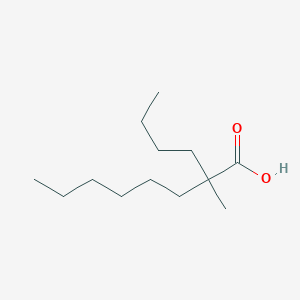
2-Butyl-2-methyloctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-methyloctanoic acid is an organic compound with the molecular formula C13H26O2. It is a carboxylic acid with a branched aliphatic chain, containing a butyl group and a methyl group attached to the second carbon of the octanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butyl-2-methyloctanoic acid can be synthesized through several methods, including:
Oxidation of Alkenes: One common method involves the oxidation of alkenes using strong oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) followed by hydrolysis.
Grignard Reactions: Another method involves the reaction of a Grignard reagent with carbon dioxide (CO2) to form a carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or the use of catalytic methods to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-2-methyloctanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Acyl chlorides, alkyl halides
Applications De Recherche Scientifique
2-Butyl-2-methyloctanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Butyl-2-methyloctanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function . The branched aliphatic chain may also influence the compound’s hydrophobic interactions and membrane permeability .
Comparaison Avec Des Composés Similaires
2-Butyl-2-methyloctanoic acid can be compared with other similar compounds such as:
2-Methylbutanoic acid: Similar in structure but with a shorter carbon chain.
2-Butyl-2-methylhexanoic acid: Similar structure but with a different chain length.
Octanoic acid: A straight-chain carboxylic acid without branching.
Uniqueness
The unique structure of this compound, with its branched aliphatic chain, provides distinct chemical and physical properties that differentiate it from other carboxylic acids. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
31265-36-8 |
|---|---|
Formule moléculaire |
C13H26O2 |
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
2-butyl-2-methyloctanoic acid |
InChI |
InChI=1S/C13H26O2/c1-4-6-8-9-11-13(3,12(14)15)10-7-5-2/h4-11H2,1-3H3,(H,14,15) |
Clé InChI |
HXELWFIYBCHGMA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(CCCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



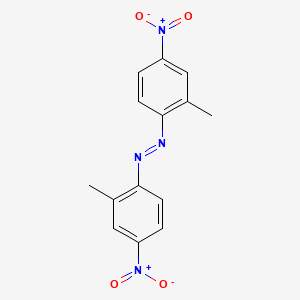
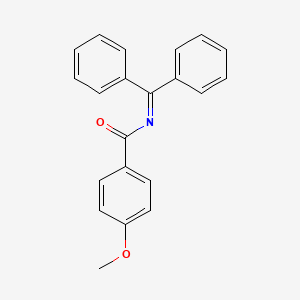
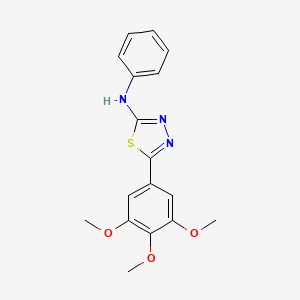
![Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-](/img/structure/B14679778.png)
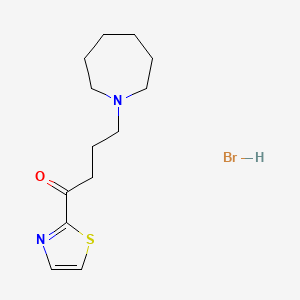
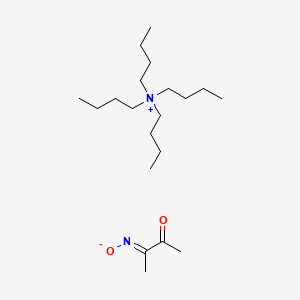
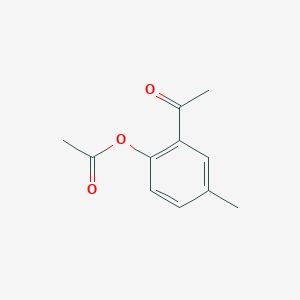
![2-[(2-Chlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14679795.png)
![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)
